Higher Ullmann Coupling Yield vs. 2‑Bromo Analog in Clodinafop‑Propargyl Intermediate Synthesis
In the patented preparation of 2‑[4‑(5‑chloro‑3‑fluoro‑2‑pyridyloxy)phenoxy]propionate, the key intermediate for the commercial herbicide clodinafop‑propargyl, 5‑chloro‑3‑fluoro‑2‑iodopyridine delivered a 95% isolated yield under Ullmann conditions (THF, Cu₂O, 66 °C), while the corresponding 2‑bromo analog (3‑fluoro‑5‑chloro‑2‑bromopyridine) produced a 93% yield under toluene at 111 °C [1]. The iodo substrate thus achieved a higher yield at a substantially lower reaction temperature.
| Evidence Dimension | Isolated yield in Ullmann etherification with 2‑(p‑hydroxyphenoxy)propionate |
|---|---|
| Target Compound Data | 95% (THF, Cu₂O catalyst, 66 °C, 12 h) |
| Comparator Or Baseline | 3‑Fluoro‑5‑chloro‑2‑bromopyridine: 93% (toluene, CuI catalyst, 111 °C, 12 h) |
| Quantified Difference | +2 percentage points yield; 45 °C lower reaction temperature |
| Conditions | Ulmann coupling with cuprous oxide or cuprous iodide, nitrogen atmosphere, laboratory scale (0.1 mol) |
Why This Matters
The combination of higher yield and significantly milder thermal conditions translates directly into lower energy costs and reduced thermal degradation risk in kilogram‑scale agrochemical production.
- [1] CN102977010B – Preparation method of 2‑[4‑(5‑chloro‑3‑fluoro‑2‑pyridyloxy)phenoxy]propionate. China Patent (2012). Inventors: not listed in patent document. View Source
